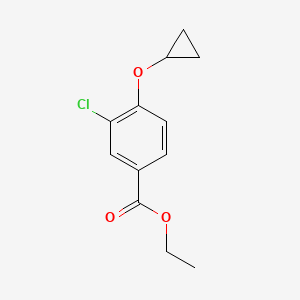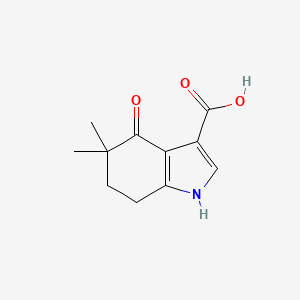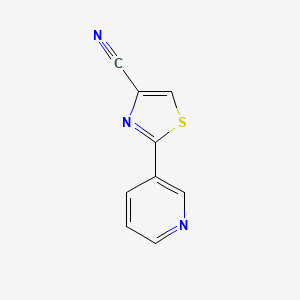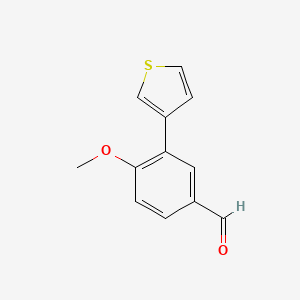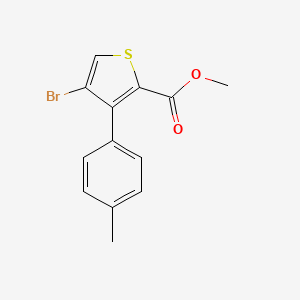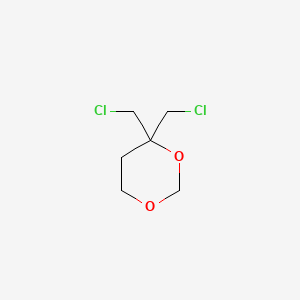
4,4-Bis(chloromethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(chloromethyl)-1,3-dioxane is a chemical compound characterized by its molecular structure, which includes two chloromethyl groups attached to a 1,3-dioxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 1,3-dioxane with formaldehyde in the presence of hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to other functional groups, such as amines.
Substitution: Substitution reactions can replace the chloromethyl groups with other substituents, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: A wide range of functionalized dioxanes.
Scientific Research Applications
4,4-Bis(chloromethyl)-1,3-dioxane is utilized in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4-Bis(chloromethyl)-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The chloromethyl groups can act as reactive sites, facilitating further chemical modifications. The compound may interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
4,4-Bis(chloromethyl)-1,1-biphenyl: Similar structure but different core ring system.
1,3-Dioxane derivatives: Other dioxane-based compounds with varying substituents.
This detailed overview provides a comprehensive understanding of 4,4-Bis(chloromethyl)-1,3-dioxane, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H10Cl2O2 |
|---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
4,4-bis(chloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-3-6(4-8)1-2-9-5-10-6/h1-5H2 |
InChI Key |
KSZNXXQKJOMYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


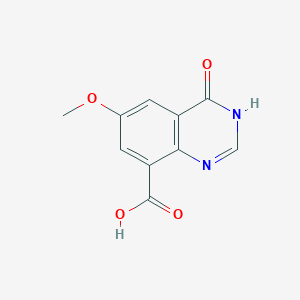

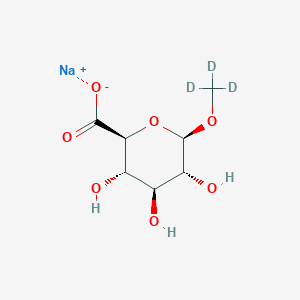


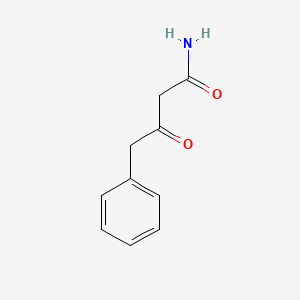
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
